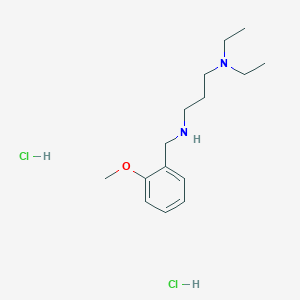
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is a chemical compound that is commonly used in scientific research. It is also known as MPD or Midazolam-Promethazine-Dextromethorphan. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is not fully understood. However, it is believed to act as a central nervous system depressant and anesthetic. It may also interact with certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), to produce its effects.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to produce sedative and hypnotic effects, as well as anticonvulsant and muscle relaxant effects. It may also have analgesic properties and can reduce anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride in lab experiments is its ability to produce consistent and predictable results. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have different effects in different animal models, and its effects may be influenced by other factors such as age, sex, and genetics.
Direcciones Futuras
There are many potential future directions for research involving N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride. Some possible areas of investigation include its potential use as an anesthetic or sedative in clinical settings, its effects on different neurotransmitter systems, and its potential use in the treatment of drug addiction and withdrawal. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride involves the reaction of 2-methoxybenzyl chloride with N,N-diethylethylenediamine in the presence of a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been used in various scientific research studies. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology. This compound has been used in studies to investigate the effects of drugs on the central nervous system, as well as the mechanisms of drug addiction and withdrawal.
Propiedades
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.2ClH/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3;;/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMDEJXCJQSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=CC=C1OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)


